1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that combines the structural features of quinoline and piperidine Quinoline is a heterocyclic aromatic organic compound with a double-ring structure, while piperidine is a six-membered ring containing one nitrogen atom
Mechanism of Action
Quinoline derivatives
are known to have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are used as a scaffold for leads in drug discovery . Quinoline is a weak tertiary base and can form salts with acids . It can participate in both electrophilic and nucleophilic substitution reactions .
Piperidine derivatives
, on the other hand, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride are not fully understood yet. Quinoline and piperidine, the parent compounds, have been extensively studied. Quinoline derivatives have been used in various significant fields due to their versatility . Piperidine derivatives are present in more than twenty classes of pharmaceuticals
Cellular Effects
Some piperidine derivatives have shown effects against cancer cells
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline and piperidine derivatives .
Preparation Methods
The synthesis of 1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The quinoline moiety can be synthesized through classical methods such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperidine Ring Formation: The piperidine ring can be introduced via cyclization reactions. For instance, the reaction of a suitable amine with a dihaloalkane can yield the piperidine ring.
Coupling of Quinoline and Piperidine: The quinoline derivative is then coupled with the piperidine derivative through a nucleophilic substitution reaction, often facilitated by a base.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds with potential therapeutic properties.
Biological Studies: Researchers investigate its effects on cellular processes, including its potential as an inhibitor of specific enzymes or receptors.
Industrial Applications: The compound is used in the development of new materials and catalysts, leveraging its unique chemical properties.
Comparison with Similar Compounds
1-(Quinolin-2-yl)piperidine-4-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Quinoline Derivatives: Compounds like quinine and chloroquine, which are known for their antimalarial properties.
Piperidine Derivatives: Compounds such as piperidine itself and its derivatives, which are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in simpler quinoline or piperidine derivatives.
Properties
IUPAC Name |
1-quinolin-2-ylpiperidine-4-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c18-15(19)12-7-9-17(10-8-12)14-6-5-11-3-1-2-4-13(11)16-14;/h1-6,12H,7-10H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLILONAAXCPYRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.